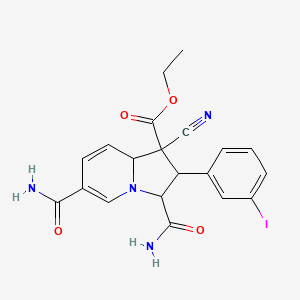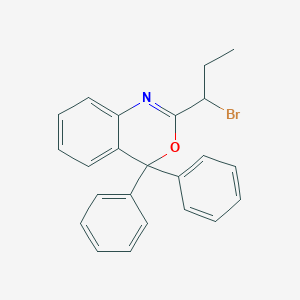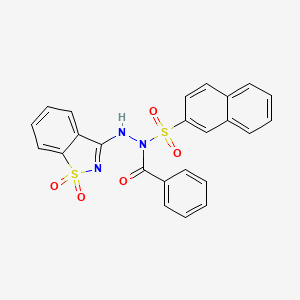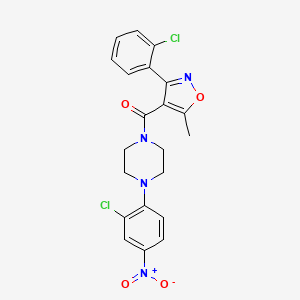![molecular formula C32H34F3N3O3S B11097214 1-[4-(hexyloxy)phenyl]-2,5-dioxopyrrolidin-3-yl N-(2-phenylethyl)-N'-[3-(trifluoromethyl)phenyl]carbamimidothioate](/img/structure/B11097214.png)
1-[4-(hexyloxy)phenyl]-2,5-dioxopyrrolidin-3-yl N-(2-phenylethyl)-N'-[3-(trifluoromethyl)phenyl]carbamimidothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(HEXYLOXY)PHENYL]-2,5-DIOXO-3-[((PHENETHYLAMINO){[3-(TRIFLUOROMETHYL)PHENYL]IMINO}METHYL)SULFANYL]PYRROLIDINE is a complex organic compound with a molecular formula of C26H30F3N3O3S and a molar mass of 521.59 g/mol . This compound features a pyrrolidine ring, which is a versatile scaffold in medicinal chemistry due to its ability to interact with various biological targets .
Preparation Methods
The synthesis of 1-[4-(HEXYLOXY)PHENYL]-2,5-DIOXO-3-[((PHENETHYLAMINO){[3-(TRIFLUOROMETHYL)PHENYL]IMINO}METHYL)SULFANYL]PYRROLIDINE involves multiple steps, starting with the preparation of the pyrrolidine ring. The synthetic route typically includes the following steps:
Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Functionalization of the pyrrolidine ring: Introduction of the hexyloxyphenyl and phenethylamino groups through substitution reactions.
Introduction of the trifluoromethylphenyl group: This step often involves the use of trifluoromethylation reagents under controlled conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-[4-(HEXYLOXY)PHENYL]-2,5-DIOXO-3-[((PHENETHYLAMINO){[3-(TRIFLUOROMETHYL)PHENYL]IMINO}METHYL)SULFANYL]PYRROLIDINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common reagents used in these reactions include acids, bases, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions vary based on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[4-(HEXYLOXY)PHENYL]-2,5-DIOXO-3-[((PHENETHYLAMINO){[3-(TRIFLUOROMETHYL)PHENYL]IMINO}METHYL)SULFANYL]PYRROLIDINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 1-[4-(HEXYLOXY)PHENYL]-2,5-DIOXO-3-[((PHENETHYLAMINO){[3-(TRIFLUOROMETHYL)PHENYL]IMINO}METHYL)SULFANYL]PYRROLIDINE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various biological receptors, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s interactions with other molecules .
Comparison with Similar Compounds
1-[4-(HEXYLOXY)PHENYL]-2,5-DIOXO-3-[((PHENETHYLAMINO){[3-(TRIFLUOROMETHYL)PHENYL]IMINO}METHYL)SULFANYL]PYRROLIDINE can be compared with other pyrrolidine derivatives, such as:
Pyrrolizines: Known for their biological activities and structural similarities.
Pyrrolidine-2-one: Another pyrrolidine derivative with distinct chemical properties.
Pyrrolidine-2,5-diones: Compounds with similar structural features but different biological activities.
The uniqueness of 1-[4-(HEXYLOXY)PHENYL]-2,5-DIOXO-3-[((PHENETHYLAMINO){[3-(TRIFLUOROMETHYL)PHENYL]IMINO}METHYL)SULFANYL]PYRROLIDINE lies in its specific substituents and the resulting biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C32H34F3N3O3S |
|---|---|
Molecular Weight |
597.7 g/mol |
IUPAC Name |
[1-(4-hexoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N'-(2-phenylethyl)-N-[3-(trifluoromethyl)phenyl]carbamimidothioate |
InChI |
InChI=1S/C32H34F3N3O3S/c1-2-3-4-8-20-41-27-16-14-26(15-17-27)38-29(39)22-28(30(38)40)42-31(36-19-18-23-10-6-5-7-11-23)37-25-13-9-12-24(21-25)32(33,34)35/h5-7,9-17,21,28H,2-4,8,18-20,22H2,1H3,(H,36,37) |
InChI Key |
ICBSAJYGLKXMPW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)SC(=NCCC3=CC=CC=C3)NC4=CC=CC(=C4)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(Z)-(1H-indol-3-ylmethylidene)(oxido)-lambda~5~-azanyl]-5,5-dimethyl-3-phenyl-1,3-thiazolidine-2-thione](/img/structure/B11097142.png)

![N-(4-chlorophenyl)-4-(2-{[(4-chlorophenyl)carbamothioyl]amino}ethyl)piperazine-1-carbothioamide](/img/structure/B11097149.png)

![3-hydroxy-4-iodo-N'-{(E)-[1-(4-methylphenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylidene}benzohydrazide](/img/structure/B11097161.png)
![3-bromo-N'-[(E)-(2-butoxyphenyl)methylidene]benzohydrazide](/img/structure/B11097165.png)

![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]octanehydrazide](/img/structure/B11097171.png)
![N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-phenyl-1H-benzimidazol-5-amine](/img/structure/B11097177.png)
![4-[3-(Quinoxalin-2-yl)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B11097190.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]benzohydrazide](/img/structure/B11097192.png)

![Ethyl 2-{[1-(4-bromophenyl)-2-thioxo-1,3-diazaspiro[4.5]dec-4-yliden]amino}acetate](/img/structure/B11097203.png)
![3,3,8-trimethyl-6-piperidino-3,4-dihydro-1H-pyrano[3,4-c]pyridin-5-yl cyanide](/img/structure/B11097212.png)
